BenchChemオンラインストアへようこそ!

4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Polymorphism Solid-form characterization Reference standard qualification

4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5), also widely recognized as 2-cyano-4'-methylbiphenyl or OTBN, is an unsymmetrically substituted biphenyl-2-carbonitrile derivative (C14H11N, MW 193.24 g/mol) bearing a nitrile group at the ortho position of one ring and a methyl substituent at the para position of the distal ring. The compound crystallizes as a white to off-white solid with a melting point of 76–77 °C and a predicted density of 1.09 ± 0.1 g/cm³.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 64113-85-5
Cat. No. B1647047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-[1,1'-biphenyl]-2-carbonitrile
CAS64113-85-5
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=C2)C#N
InChIInChI=1S/C14H11N/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9H,1H3
InChIKeyQMSDNBJQBPHACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5): Chemical Identity, Physicochemical Profile, and Industrial Relevance for Procurement and Analytical Reference Standards


4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5), also widely recognized as 2-cyano-4'-methylbiphenyl or OTBN, is an unsymmetrically substituted biphenyl-2-carbonitrile derivative (C14H11N, MW 193.24 g/mol) bearing a nitrile group at the ortho position of one ring and a methyl substituent at the para position of the distal ring [1]. The compound crystallizes as a white to off-white solid with a melting point of 76–77 °C and a predicted density of 1.09 ± 0.1 g/cm³ . It serves as the pivotal building block in the industrial synthesis of virtually all sartan-class angiotensin II receptor blockers (ARBs)—including losartan, valsartan, irbesartan, candesartan, and telmisartan—where the nitrile group is ultimately converted to the pharmacophoric tetrazole or carboxylic acid moiety [2]. Beyond its role as a bulk intermediate, this compound is also designated and supplied as 'Irbesartan Impurity 12,' a certified reference standard used for analytical method development, method validation, and quality control release testing under regulatory guidelines for abbreviated new drug applications (ANDAs) [3]. The coexistence of these two distinct procurement contexts—large-scale intermediate manufacturing and high-purity analytical reference material—distinguishes this compound from simpler biphenyl carbonitrile analogs that lack defined pharmacopeial impurity status.

Why 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5) Cannot Be Readily Substituted by Generic Biphenyl-2-carbonitrile Analogs in Regulated Sartan API Synthesis and Impurity Analysis


The substitution pattern on the biphenyl-2-carbonitrile scaffold is not a trivial structural variation; it directly governs the compound's suitability as a synthetic intermediate and its identity as a regulated impurity reference standard. The para-methyl group on the distal ring is essential for the downstream chemistry that produces the clinically validated sartan pharmacophore: it is the site of selective radical benzylic bromination to generate 4'-bromomethyl-biphenyl-2-carbonitrile, the key alkylating agent used to attach the heterocyclic head groups of losartan, valsartan, irbesartan, and candesartan [1][2]. Substituting the methyl group with hydrogen (unsubstituted biphenyl-2-carbonitrile, CAS 2920-38-9) eliminates this essential reactive handle entirely, precluding the alkylation step . Relocating the methyl group to the meta position (3'-methyl-biphenyl-2-carbonitrile, CAS 153959-55-8) alters the regiochemistry of bromination and generates a different impurity profile that does not match compendial impurity specifications [3]. Furthermore, the specific solid form of CAS 64113-85-5 exhibits a melting point of 76–77 °C, which is substantially higher than the 49–54 °C range reported for the more common commercial form of 2-cyano-4'-methylbiphenyl (CAS 114772-53-1), indicating a distinct polymorphic or purity profile that directly impacts the preparation, storage, and analytical characterization of certified reference standards . These structural and physical specificities mean that any attempt to substitute this compound with an in-class analog—whether for synthetic scale-up or for regulatory impurity analysis—would either break the synthetic route or invalidate the analytical method.

Quantitative Differentiation Evidence: How 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5) Performs Against Closest Analogs in Synthesis, Physical Characterization, and Regulatory Identity


Melting Point as a Discriminating Solid-Form Identity Marker: CAS 64113-85-5 vs. CAS 114772-53-1

The compound registered under CAS 64113-85-5 exhibits a melting point of 76–77 °C, which is significantly higher than the 49–54 °C range consistently reported for the more commonly traded 2-cyano-4'-methylbiphenyl form (CAS 114772-53-1) . This ~25 °C elevation in melting point is indicative of either a distinct crystalline polymorph, a higher bulk purity, or a different crystal packing arrangement, and it directly impacts the preparation and long-term storage stability of analytical reference standards. For a user procuring the compound as 'Irbesartan Impurity 12' for compendial HPLC method validation, the melting point serves as a simple but critical identity confirmation test that can distinguish the correct reference material from the generic intermediate form.

Polymorphism Solid-form characterization Reference standard qualification

Synthetic Yield Efficiency: Pd-Catalyzed Cross-Coupling vs. Stoichiometric Organometallic Routes to the Target Compound

The target compound can be synthesized via multiple routes with substantially different yields and process efficiencies. The original patent route (EP400835, 1990) using stepwise t-BuLi lithiation, transmetallation with ZnCl₂, and Negishi-type coupling with NiCl₂(PPh₃)₂ delivers the product in 88% isolated yield after chromatographic purification . In contrast, modern Pd-catalyzed Suzuki-Miyaura approaches using 4-methylphenylboronic acid and 2-bromobenzonitrile under ligand-free conditions with in situ-generated nano-palladium achieve a 95% yield after only 2 hours at room temperature in aqueous ethanol, using only 1 equivalent of K₂CO₃ as base [1]. A separate MIDA-boronate Suzuki protocol also reports 94% yield in 1 hour [2]. This ~7–8 absolute percentage point yield improvement, combined with the elimination of cryogenic conditions (−78 °C) and stoichiometric organolithium/Zn reagents, represents a significant process intensification for procurement decisions involving multi-kilogram scale-up.

Cross-coupling yield Suzuki-Miyaura Process chemistry scalability

Downstream Conversion Efficiency: Nitrile-to-Tetrazole Click Chemistry Yields 95% with 99% Purity Without Recrystallization

The ortho-nitrile group of 4-methyl-[1,1'-biphenyl]-2-carbonitrile is the functional handle for the critical [3+2] cycloaddition with azide that installs the tetrazole pharmacophore common to sartan APIs. A hydrothermal synthesis method using 1.2 equivalents of the carbonitrile, 1 equivalent of NaN₃, 1.5 equivalents of NH₄Cl, and 0.2 equivalents of NH₄F as catalyst in a propane-1,2-diol/H₂O mixed solvent delivers 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole in 95% yield with 99% purity without requiring further recrystallization [1]. In comparison, traditional Zn(II)-mediated Sharpless-type procedures for tetrazole formation from aryl nitriles are reported to suffer from lower yields due to complex Zn(II) by-product precipitation [2], while organotin azide (Me₃SnN₃) and organosilicon azide (Me₃SiN₃) methods introduce toxic heavy metal residues that require additional purification and are disfavored for pharmaceutical intermediate production [2]. An alternative practical synthesis from 2-fluorobenzonitrile via Grignard coupling achieves the same tetrazole intermediate in 93% yield with 99.6% purity by HPLC . These data demonstrate that 4-methyl-[1,1'-biphenyl]-2-carbonitrile undergoes the critical tetrazole-forming transformation with excellent atom economy and product quality, making it a reliable feedstock for the convergent assembly of ARB APIs.

Tetrazole synthesis Click chemistry Hydrothermal synthesis Sartan pharmacophore

Crystal Structure Specificity: Dihedral Angle of 44.7° and Its Consequences for Biological Conformation of Downstream Sartan APIs

Single-crystal X-ray diffraction (XRD) analysis of 4'-methylbiphenyl-2-carbonitrile reveals that the dihedral angle between the mean planes of the two benzene rings is 44.7°, and the crystal packing is stabilized by weak intermolecular π–π stacking interactions with centroid–centroid distances of 3.8172(12) and 3.9349(12) Å [1][2]. This dihedral angle value is significant because the biological activity of biphenyl-containing angiotensin II receptor antagonists is known to depend on the biphenyl pivot bond conformation: only coplanar or nearly coplanar conformers are active in binding the receptor [3]. The specific crystallographic data for this compound—monoclinic space group C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R₁ = 0.053 [4]—provides researchers with unambiguous proof of molecular identity and conformation that can be correlated with the binding poses of the final sartan drug molecules. In contrast, the unsubstituted biphenyl-2-carbonitrile (CAS 2920-38-9) has been shown by NIST to exist in a different crystal system with a melting point of 85–87 °C , while halogenated analogs such as 4'-fluoromethyl-, 4'-chloromethyl-, and 4'-bromomethyl-2-biphenylcarbonitrile exhibit systematically varying vibrational and electronic properties that correlate with halogen electronegativity [5].

X-ray diffraction Biphenyl dihedral angle Conformational analysis Structure-activity relationship

Bromination Selectivity and Yield in the Formation of the Key Downstream Intermediate 4'-Bromomethyl-biphenyl-2-carbonitrile

The radical benzylic bromination of 4-methyl-[1,1'-biphenyl]-2-carbonitrile is the most critical downstream transformation in the sartan supply chain, converting the methyl group into the bromomethyl electrophile used for N-alkylation of the heterocyclic head group. A patented process (CN102557987A) employing staged addition of dibromohydantoin (DBH) and AIBN initiator in dichloromethane at reflux achieves 4'-bromomethyl-biphenyl-2-carbonitrile in 90% yield with >96% purity and dibromo by-product levels controlled to <2% [1]. An alternative process (WO2023157026A1) using HBr/H₂O₂ in a batch reactor reports 76.4% yield with 97.8% purity [2]. A further patent (US process) reports 78% yield (550 g scale) of the bromomethyl derivative as white crystals [3]. These data bracket the expected yield range for this transformation and highlight the sensitivity of the bromination outcome to reaction conditions—particularly the control of mono- vs. di-bromination selectivity, which is notoriously difficult due to the similar polarities of the starting material, mono-bromo product, and dibromo by-product that complicate purification by recrystallization [4]. The para-methyl substitution pattern of this compound is uniquely suited for this regioselective radical bromination; any change in substitution (e.g., ortho- or meta-methyl, or replacement with ethyl/isopropyl) would alter both the rate and selectivity of hydrogen abstraction at the benzylic position.

Radical bromination Process selectivity Dibromo impurity control Sartan side-chain

Regulatory Identity and Dual-Use Profile: Irbesartan Impurity 12 Reference Standard vs. Bulk Synthetic Intermediate

The compound CAS 64113-85-5 is formally designated as 'Irbesartan Impurity 12' under regulatory impurity classification schemes and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Applications (ANDAs) or commercial production of irbesartan [1][2]. This impurity identity is specific to the position and nature of the 4-methyl substitution on the biphenyl-2-carbonitrile scaffold. The related meta-methyl isomer (3'-methyl-[1,1'-biphenyl]-2-carbonitrile, CAS 153959-55-8) is classified as a distinct impurity—Irbesartan Impurity 17—with an entirely different CAS number and regulatory monograph [3]. The corresponding tetrazole derivative, 5-(4'-methyl[1,1'-biphenyl]-2-yl)-2H-tetrazole (CAS 120568-11-8), is regulated as Losartan EP Impurity E / Irbesartan Methyl Impurity, demonstrating that the entire impurity cascade is structurally defined and analytically tracked through the synthesis [4]. Commercial suppliers offer this compound at purity levels of ≥98% (Chemscene, for research and further manufacturing use only) and ≥95% (benchchem, as a research compound) , with the AladdinSci catalog listing it at a ≥98% assay . The dual-use nature—as both a bulk intermediate and a certified impurity reference standard—is unique among biphenyl-2-carbonitrile derivatives and creates distinct procurement specifications that cannot be met by generic OTBN (CAS 114772-53-1) alone.

Pharmacopeial impurity Reference standard ANDA method validation Quality control

Optimal Procurement and Application Scenarios for 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5) Based on Quantitative Performance Evidence


GMP Analytical Laboratory: Certified Reference Standard for Irbesartan Impurity Profiling in ANDA Submissions

An analytical R&D or QC laboratory supporting an Abbreviated New Drug Application (ANDA) for generic irbesartan requires a traceable reference standard of 'Irbesartan Impurity 12' to validate the HPLC impurity method per ICH Q2(R1) guidelines. In this application, only 4-Methyl-[1,1'-biphenyl]-2-carbonitrile bearing the CAS 64113-85-5 designation and supplied with regulatory-compliant characterization data is acceptable; generic OTBN (CAS 114772-53-1) lacks the certified impurity pedigree and cannot satisfy the traceability requirements of a compendial monograph [1][2]. The laboratory should verify the identity of the received standard by checking the melting point (76–77 °C), which distinguishes this solid form from the more common OTBN form (49–54 °C) . The laboratory may also use the meta-methyl isomer (Irbesartan Impurity 17, CAS 153959-55-8) and the corresponding tetrazole impurity (Losartan EP Impurity E, CAS 120568-11-8) as additional system suitability markers to establish peak resolution between structurally related impurities .

Process Chemistry Scale-Up: Convergent Sartan API Manufacturing via the Biphenyl-Tetrazole Route

A process chemistry group scaling up the manufacture of losartan, valsartan, or irbesartan selects 4-methyl-[1,1'-biphenyl]-2-carbonitrile as the strategic branch-point intermediate because it can be synthesized in 95% yield via a room-temperature, ligand-free Suzuki-Miyaura coupling that avoids the cryogenic conditions (−78 °C) and stoichiometric organolithium reagents of the original patent route [1][2]. The compound then undergoes regioselective radical benzylic bromination using staged dibromohydantoin addition to give 4'-bromomethyl-biphenyl-2-carbonitrile in 90% yield with dibromo impurity controlled below 2% . In a parallel or subsequent step, the nitrile group is converted to the tetrazole pharmacophore via a hydrothermal [3+2] cycloaddition with sodium azide, achieving 95% yield and 99% purity without the need for recrystallization or toxic organotin/silicon azide reagents . This convergent strategy—using the carbonitrile both as the precursor for the bromomethyl electrophile and as the latent tetrazole—minimizes the number of isolated intermediates and maximizes overall process throughput.

Solid-State Characterization and Polymorph Screening: Identifying the Crystalline Form for Formulation Compatibility Studies

A solid-state chemistry group conducting pre-formulation polymorph screening for a sartan API intermediate uses the single-crystal XRD data of 4-methyl-[1,1'-biphenyl]-2-carbonitrile as a reference point. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and the dihedral angle between the biphenyl rings measures 44.7° [1][2]. These data are used to benchmark the crystallinity of incoming bulk intermediate lots by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). The melting point of 76–77 °C for the CAS 64113-85-5 form vs. 49–54 °C for the more common CAS 114772-53-1 form provides a rapid thermal identity check. Additionally, the first hyperpolarizability of this compound has been experimentally determined and computationally validated, indicating potential nonlinear optical (NLO) properties that may be explored in material science applications beyond pharmaceuticals .

Medicinal Chemistry SAR Exploration: Biphenyl Scaffold Optimization for Next-Generation ARBs and GSK-3β Inhibitors

A medicinal chemistry team designing next-generation angiotensin II receptor antagonists (ARBs) or glycogen synthase kinase-3 (GSK-3) inhibitors uses 4-methyl-[1,1'-biphenyl]-2-carbonitrile as a privileged starting scaffold. The team recognizes that the 4'-methyl substitution pattern is critical for activity: the dihedral angle of 44.7° positions the ortho-nitrile (or derived tetrazole) in the optimal geometry for AT₁ receptor binding, as SAR studies have established that only coplanar or near-coplanar biphenyl conformers are biologically active [1][2]. Systematic replacement of the 4'-methyl with other substituents (H, Cl, OMe, Et) alters both the dihedral angle and the electronic character of the distal ring, which can be correlated with changes in receptor affinity. The compound's well-characterized spectroscopic library—including complete FT-IR, FT-Raman, ¹H and ¹³C NMR, and UV-vis assignments supported by DFT calculations at the B3LYP/6-311++G(d,p) level [1]—provides a thorough analytical baseline for characterizing new analogs. Furthermore, 4'-methylbiphenyl-2-carbonitrile has been cited as an intermediate for GSK-3 inhibitors with selectivity for the GSK-3α isoform, opening a second therapeutic application space in neurodegenerative disease .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.